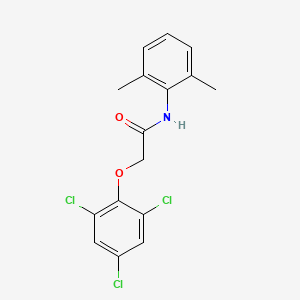
alpha-Cyano-2,4-dimethoxycinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyano-2,4-dimethoxycinnamamide is an organic compound with the molecular formula C12H12N2O3 It is a derivative of cinnamic acid, characterized by the presence of cyano and methoxy groups on the aromatic ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Alpha-Cyano-2,4-Dimethoxyzimtsäureamid beinhaltet typischerweise die Reaktion von 2,4-Dimethoxyzimtsäure mit einem Cyano-Donor, wie z. B. Cyanbromid, in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Alpha-Cyano-2,4-Dimethoxyzimtsäureamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alpha-Cyano-2,4-Dimethoxyzimtsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators werden verwendet.
Substitution: Substitutionsreaktionen erfordern häufig starke Säuren oder Basen als Katalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Alpha-Cyano-2,4-Dimethoxyzimtsäureamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebs-Eigenschaften, untersucht.
Medizin: Es wird geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Alpha-Cyano-2,4-Dimethoxyzimtsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Cyanogruppe kann an nukleophilen Additionsreaktionen teilnehmen, während die Methoxygruppen die elektronischen Eigenschaften der Verbindung beeinflussen können. Diese Interaktionen können biologische Pfade modulieren und zu den beobachteten Effekten führen.
Wirkmechanismus
The mechanism of action of alpha-Cyano-2,4-dimethoxycinnamamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Alpha-Cyano-2,4-Dimethoxyzimtsäureamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- Alpha-Cyano-4-Methoxyzimtsäureamid
- Alpha-Cyano-2-Methoxyzimtsäureamid
- Alpha-Cyano-3,4-Dimethoxyzimtsäureamid
Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in der Position und Anzahl der Methoxygruppen. Die einzigartige Anordnung der funktionellen Gruppen in Alpha-Cyano-2,4-Dimethoxyzimtsäureamid trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei.
Eigenschaften
CAS-Nummer |
116374-02-8 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H2,14,15) |
InChI-Schlüssel |
WPPQGZFEWZSGOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)
![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)
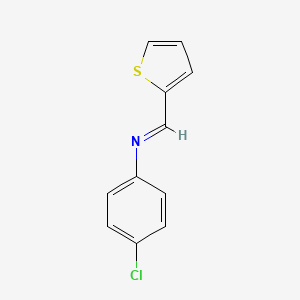

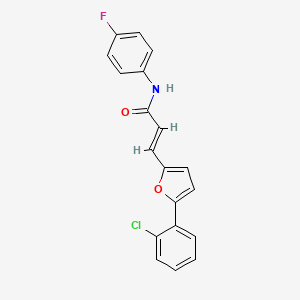
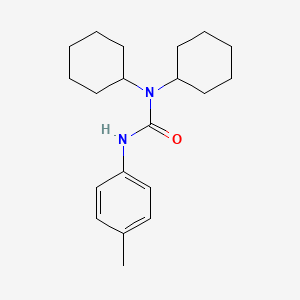
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)
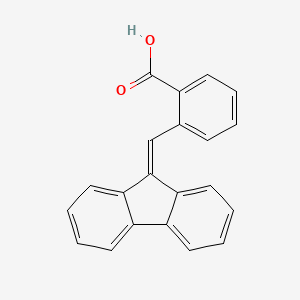
![2-[[2-[(3-Methyl-2-phenylmethoxycarbonylamino-butanoyl)amino]acetyl]amino]acetic acid](/img/structure/B11960479.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
